molecular formula C16H16O4 B049251 5C-aglycone CAS No. 34927-45-2

5C-aglycone

Cat. No. B049251
CAS RN: 34927-45-2
M. Wt: 272.29 g/mol
InChI Key: ALLYVKRLOHDVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5C-aglycone, also known as 5-carboxy-2'-deoxyuridine or 5CDU, is a nucleoside analog that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thymidine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Total Synthesis and Antibiotic Activity

  • Study: The total synthesis of ramoplanin aglycon analogues, including one termed 5C, has been investigated. Analogues like 5C have shown promise in antimicrobial assays, indicating potential for development as antibiotics (Rew et al., 2004).

Hydrolysis in Subcritical Water

  • Study: Research on the hydrolysis of rutin in subcritical water showed the transformation into its free aglycone form, which includes the study of 5C-aglycone as a hydrolysis product (Ravber et al., 2015).

Anti-Tumor Applications

  • Study: The synthesis of the aglycone of the anti-tumor agent OSW-1 was accomplished, providing insights into potential therapeutic applications of similar compounds (Guo & Fuchs, 1998).

Development in Antibiotic Resistance

  • Study: A study on vancomycin aglycon showed that modifications in the aglycon structure could enhance binding to certain bacterial cell wall precursors, countering antibiotic resistance (Crowley & Boger, 2006).

Biosynthesis of Lignin

  • Study: Aglycons have been shown to be involved in the biosynthesis of lignin in angiosperms, suggesting their role in plant biology and potential applications in biotechnology (Matsui et al., 2000).

Steroidal Glycoalkaloid Aglycons

  • Study: The development of a method for analyzing steroidal glycoalkaloid aglycons in Solanum species highlights the importance of these compounds in plant chemistry and potential agricultural applications (Laurila et al., 1999).

Atmospheric Circulation Models

  • Study: This study, while not directly related to 5C-aglycone, discusses the GEOS-5 atmospheric general circulation model, highlighting the diverse applications of scientific research beyond the immediate scope of chemical studies (Molod et al., 2014).

properties

CAS RN

34927-45-2

Product Name

5C-aglycone

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI Key

ALLYVKRLOHDVKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O

Other CAS RN

34927-45-2

physical_description

Solid

synonyms

2-Methyl-3-(3-carboxybutyl)-1,4-naphthoquinone;  1,​4-​Dihydro-​α,​3-​dimethyl-​1,​4-​dioxo-2-naphthalenebutanoic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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